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Introduction

AMG 837 sodium salt is a potent and selective partial agonist for the G protein-coupled
receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1][2][3]. GPR40 is
predominantly expressed on pancreatic 3-cells and, to a lesser extent, on enteroendocrine
cells of the intestine[4][5]. While the enteroinsular axis describes the communication between
the gut and the pancreatic islets, primarily through incretin hormones like GLP-1 and GIP, AMG
837's mechanism of action makes it a specific tool for investigating the pancreatic (3-cell axis
component of this system. As a partial agonist, AMG 837 robustly stimulates glucose-
dependent insulin secretion directly from pancreatic [3-cells but does not substantially increase
the secretion of GLP-1 or GIP from enteroendocrine cells in vivo. This makes it an ideal
pharmacological tool to isolate and study the direct effects of GPR40 activation on insulin
secretion without the confounding influence of incretin hormone release.

These application notes provide detailed protocols for utilizing AMG 837 sodium salt in both in
vitro and in vivo settings to investigate its effects on glucose homeostasis and insulin secretion.

Data Presentation
In Vitro Activity of AMG 837
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Speciesi/Cell
Assay Type Li Parameter Value Reference
ine

Aequorin Ca2+ Human (CHO

EC50 13.5+0.8nM
Flux cells)
Aequorin Ca2+
Mouse EC50 226+1.8nM
Flux
Aequorin Ca2+
Rat EC50 31.7+1.8nM
Flux
Cell line
GTPyS Binding overexpressing EC50 ~1 nM
GPR40
Inositol Cell line
Phosphate overexpressing EC50 7.8+ 1.1 nM
Accumulation GPR40
Isolated Mouse
Insulin Secretion Islets (at 16.7 EC50 142 + 20 nM
mM glucose)
) ) Comparable to
Insulin Secretion MING Cells EC50

Ca2+ flux assay

In Vivo Efficacy of AMG 837 in Rodent Models
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Animal Model Dosing Regimen

Key Findings Reference

Single oral dose (0.03,

Sprague-Dawley Rats
prag Y 0.1, 0.3 mg/kg)

Dose-dependent
improvement in
glucose tolerance and
increased glucose-
stimulated insulin

secretion.

Single oral dose (0.03,

Zucker Fatty Rats
0.1, 0.3 mg/kg)

Lowered glucose
excursions and
increased insulin
levels post-glucose

challenge.

Daily oral gavage for
21 days (0.03, 0.1, 0.3

mg/kg)

Zucker Fatty Rats

Sustained
improvement in

glucose tolerance.

Signaling Pathway and Experimental Workflow

Caption: GPR40 signaling pathway activated by AMG 837 in pancreatic (3-cells.
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Caption: Experimental workflow for evaluating AMG 837's effects.

Experimental Protocols
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In Vitro: Glucose-Stimulated Insulin Secretion (GSIS)
from Isolated Rodent Islets

This protocol assesses the direct effect of AMG 837 on pancreatic [3-cell function.

Materials:

AMG 837 sodium salt
Collagenase P

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA, containing low
glucose (2.8 mM) and high glucose (16.7 mM)

DMSO (for stock solution)
Rodent pancreas
Ficoll gradient (or similar) for islet purification

Insulin ELISA kit

Procedure:

Islet Isolation: Isolate pancreatic islets from rodents (e.g., mice or rats) using the collagenase
digestion method followed by purification on a density gradient (e.g., Ficoll).

Islet Culture: Culture the isolated islets overnight in RPMI-1640 medium to allow recovery.

Preparation of AMG 837: Prepare a stock solution of AMG 837 in DMSO. Serially dilute in
KRB buffer to achieve final desired concentrations (e.g., 1 nM to 10 uM). Ensure the final
DMSO concentration is consistent across all conditions and does not exceed 0.1%.

GSIS Assay: a. Pick a set number of size-matched islets (e.g., 10-15 islets per replicate) and
place them in a multi-well plate. b. Pre-incubate the islets in low glucose (2.8 mM) KRB

buffer for 1 hour at 37°C to establish a basal insulin secretion rate. c. Replace the buffer with
fresh KRB buffer containing either low glucose (2.8 mM) or high glucose (16.7 mM) with and
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without various concentrations of AMG 837. d. Incubate for 1 hour at 37°C. e. Collect the
supernatant for insulin measurement.

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using
a commercially available insulin ELISA Kit.

Data Analysis: Normalize insulin secretion to the islet number or protein content. Plot the
dose-response curve for AMG 837 in the presence of high glucose to determine the EC50.
The activity of AMG 837 should be glucose-dependent, showing minimal effect at low
glucose concentrations.

In Vivo: Intraperitoneal Glucose Tolerance Test (IPGTT)
in Rodents

This protocol evaluates the effect of AMG 837 on glucose homeostasis in a whole-animal

model.

Materials:

AMG 837 sodium salt

Vehicle (e.g., 0.5% methylcellulose)

Rodents (e.g., Sprague-Dawley or Zucker fatty rats)
Glucose solution (for intraperitoneal injection)
Glucometer and test strips

Blood collection tubes (e.g., EDTA-coated) for plasma insulin measurement

Procedure:

e Animal Acclimation and Fasting: Acclimate animals to handling. Prior to the experiment, fast

the animals for an appropriate duration (e.g., 6-8 hours).

o AMG 837 Administration: Prepare a formulation of AMG 837 in the vehicle. Administer AMG

837 via oral gavage at desired doses (e.g., 0.03, 0.1, 0.3 mg/kg). A vehicle-only group should
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be included as a control.

o Baseline Blood Sample: 30 minutes after drug administration, take a baseline blood sample
(t=0) from the tail vein.

e Glucose Challenge: Immediately after the baseline sample, administer an intraperitoneal
injection of glucose (e.g., 2 g/kg body weight).

e Blood Sampling: Collect blood samples at specific time points after the glucose challenge
(e.g., 15, 30, 60, and 120 minutes).

e Glucose and Insulin Measurement: a. Measure blood glucose concentrations immediately
using a glucometer. b. Centrifuge the blood samples to separate plasma. Store plasma at
-80°C until insulin levels are measured using an ELISA kit.

o Data Analysis: a. Plot the blood glucose concentration over time for each treatment group. b.
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify the
improvement in glucose tolerance. c. Analyze plasma insulin levels at each time point to
assess the effect of AMG 837 on glucose-stimulated insulin secretion in vivo.

Conclusion

AMG 837 sodium salt is a valuable pharmacological tool for the specific investigation of
GPRA40's role in pancreatic [3-cell function. Its characteristic as a partial agonist that does not
significantly engage the enteroendocrine axis allows for the targeted study of direct insulin
secretagogue effects. The protocols outlined above provide a framework for researchers to
characterize the in vitro and in vivo efficacy of AMG 837 in the context of glucose-dependent
insulin secretion. For studies aiming to investigate the full enteroinsular axis, including the
incretin effect, a GPR40 full agonist would be a more appropriate tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/22087278/
https://pubmed.ncbi.nlm.nih.gov/22087278/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3210765/
https://www.researchgate.net/publication/51982635_AMG_837_A_potent_orally_bioavailable_GPR40_agonist
https://pmc.ncbi.nlm.nih.gov/articles/PMC3467217/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3467217/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0046300
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0046300
https://www.benchchem.com/product/b10862298#amg-837-sodium-salt-for-studying-enteroinsular-axis-activation
https://www.benchchem.com/product/b10862298#amg-837-sodium-salt-for-studying-enteroinsular-axis-activation
https://www.benchchem.com/product/b10862298#amg-837-sodium-salt-for-studying-enteroinsular-axis-activation
https://www.benchchem.com/product/b10862298#amg-837-sodium-salt-for-studying-enteroinsular-axis-activation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10862298?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

